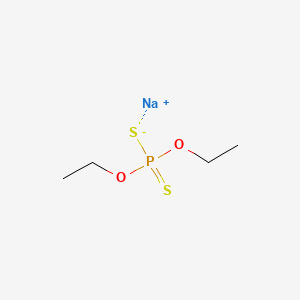

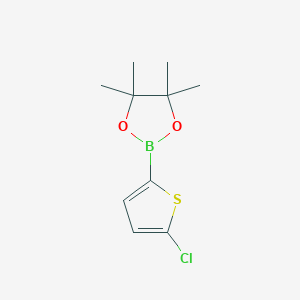

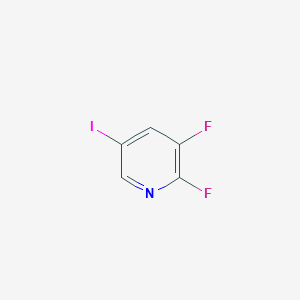

![molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7](/img/structure/B1589242.png)

5-Fluoroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

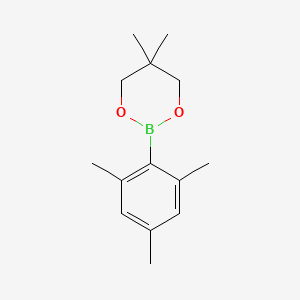

5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .

Synthesis Analysis

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .Molecular Structure Analysis

The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .Chemical Reactions Analysis

The direct functionalization of 5-Fluoroimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .

Applications De Recherche Scientifique

Trypanosomal Diseases Treatment

5-Fluoroimidazo[1,2-a]pyridine derivatives have shown promise as bioavailable inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei, the causative agent of Human African trypanosomiasis (HAT). Incorporating this fragment into inhibitors can lead to central nervous system bioavailability, which is crucial for treating the late-stage disease where the parasites invade the CNS .

Synthesis of Tetracyclic Derivatives

The compound has been used in the efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines and the unexpected synthesis of novel tetracyclic derivatives. These derivatives are synthesized via nucleophilic aromatic substitution under basic conditions, showcasing the versatility of 5-Fluoroimidazo[1,2-a]pyridine in synthetic chemistry .

Optoelectronic Devices

In the field of materials science, imidazo[1,2-a]pyridine derivatives, including those with the 5-fluoro group, are valuable for their electronic properties. They are used in the development of optoelectronic devices due to their luminescent characteristics, which are essential for applications like light-emitting diodes (LEDs) and other display technologies .

Chemical Sensors

These compounds also find applications as chemical sensors. The electronic properties of 5-Fluoroimidazo[1,2-a]pyridine make it suitable for detecting various chemical species, which is vital in environmental monitoring, diagnostics, and industrial process control .

Anticancer Research

The unique electronic structure of 5-Fluoroimidazo[1,2-a]pyridine makes it a candidate for anticancer drug development. Its derivatives are being researched for their potential to inhibit cancer cell growth and proliferation .

Bioimaging and Fluorescent Probes

Due to their luminescent properties, these derivatives are used as fluorescent probes in bioimaging. They help in visualizing biological processes at the molecular level, which is crucial for medical diagnostics and research in cellular biology .

Pharmaceutical Applications

The structural motif of 5-Fluoroimidazo[1,2-a]pyridine is found in various therapeutic agents. Its derivatives are explored for their potential use in sedatives, antiviral agents, immunomodulators, and antitubercular agents, highlighting the compound’s significance in pharmaceutical research .

Smart Materials Development

Lastly, the electronic and luminescent properties of 5-Fluoroimidazo[1,2-a]pyridine derivatives contribute to the development of smart materials. These materials can respond to environmental stimuli and are used in advanced technologies like smart windows and sensors .

Orientations Futures

The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .

Propriétés

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGYXWXQEYLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450340 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroimidazo[1,2-a]pyridine | |

CAS RN |

198896-12-7 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?

A1: The research highlights the susceptibility of 5-Fluoroimidazo[1,2-a]pyridine to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.

Q2: What synthetic challenges were addressed when working with 5-Fluoroimidazo[1,2-a]pyridine?

A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)